2-Hydroxyphenylacetic acid

Descripción general

Descripción

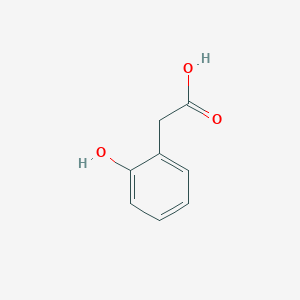

2-Hydroxyphenylacetic acid is an organic compound with the molecular formula C8H8O3. It is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group. This compound is known for its role as a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydroxyphenylacetic acid can be synthesized through various methods. One common method involves the treatment of (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in an organic solvent in the presence of a catalyst like copper salts. The reaction is carried out at temperatures above 130°C .

Industrial Production Methods: Industrial production of this compound can also be achieved through fermentation. This method involves the use of microorganisms such as Aspergillus niger and Pseudomonas fluorescens, which metabolize phenylacetic acid to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxyphenylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated phenylacetic acids.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that 2-HPAA exhibits notable antioxidant activity. Studies have demonstrated that its salts, particularly when complexed with alkali metals, show enhanced antioxidant capabilities through assays such as ABTS, FRAP, and CUPRAC . These properties make it a candidate for developing supplements aimed at combating oxidative stress-related conditions.

Antimicrobial Activity

2-HPAA has been tested for its antibacterial and antifungal properties against various pathogens, including E. coli, K. aerogenes, and C. albicans. The compound's efficacy as an antimicrobial agent suggests potential applications in pharmaceutical formulations aimed at treating infections .

Intermediate in Drug Synthesis

The compound serves as an intermediate in synthesizing various bioactive products, including antihypertensive agents. Its role in drug development highlights its importance in pharmaceutical chemistry .

Biomarker for Metabolic Disorders

2-HPAA is a significant metabolite associated with phenylketonuria (PKU), a genetic disorder characterized by the accumulation of phenylalanine due to a deficiency in phenylalanine hydroxylase. Elevated levels of 2-HPAA are indicative of metabolic stress and insulin resistance, making it a valuable biomarker for diagnosing conditions such as Type 2 Diabetes Mellitus (T2D) and other metabolic disorders .

Testing Methods

Clinical testing for 2-HPAA is typically performed on urine samples, although blood tests can also be utilized. The analysis helps assess metabolic function and gastrointestinal health, providing insights into the patient's metabolic status . Reference ranges for 2-HPAA levels are crucial for accurate diagnosis; levels above <2 mmol/mol creatinine are often considered elevated .

Biomarker for Dietary Intake

The presence of 2-HPAA in bodily fluids can serve as a biomarker for the consumption of foods rich in phenolic compounds, such as blueberries and parsley. Its detection can help assess dietary habits and their impact on health outcomes .

Research Insights and Case Studies

Mecanismo De Acción

The mechanism of action of 2-Hydroxyphenylacetic acid involves its role as a metabolite in the phenylalanine metabolic pathway. It is produced through the hydroxylation of phenylacetic acid by specific enzymes. This compound can interact with various molecular targets, including enzymes involved in the metabolism of aromatic compounds .

Comparación Con Compuestos Similares

2-Hydroxyphenylacetic acid can be compared with other similar compounds such as:

3-Hydroxyphenylacetic acid: Similar in structure but with the hydroxyl group at the 3-position.

4-Hydroxyphenylacetic acid: Similar in structure but with the hydroxyl group at the 4-position.

Phenylacetic acid: Lacks the hydroxyl group and has different chemical properties.

Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which influences its reactivity and role in metabolic pathways. This positional difference can significantly affect its chemical behavior and biological activity .

Actividad Biológica

2-Hydroxyphenylacetic acid (2-HPAA), a derivative of phenylacetic acid, is recognized for its diverse biological activities, including antioxidant, antimicrobial, and potential metabolic implications. This article delves into the compound's biological properties, supported by research findings and case studies.

This compound is a weakly acidic compound with slight solubility in water. It can be derived from the metabolism of phenylalanine and is found in various food sources such as natal plum, lemon verbena, half-highbush blueberry, and parsley . The compound's structure includes a hydroxyl group at the ortho position relative to the acetic acid moiety, which plays a critical role in its biological functions.

Antioxidant Activity

The antioxidant properties of 2-HPAA have been extensively studied. Research indicates that it exhibits significant radical scavenging activity, which is essential for mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders .

Table 1: Antioxidant Activity Assays for 2-HPAA

| Assay Type | Methodology | Result |

|---|---|---|

| ABTS | Radical scavenging assay | Effective in neutralizing free radicals |

| FRAP | Ferric reducing antioxidant power | High reducing capacity observed |

| CUPRAC | Cupric ion reducing antioxidant capacity | Notable antioxidant activity reported |

The antioxidant activity of 2-HPAA was evaluated using various assays, including ABTS, FRAP, and CUPRAC. These methods demonstrated that 2-HPAA can effectively donate electrons or hydrogen atoms to neutralize free radicals, thus reducing oxidative damage .

Antimicrobial Properties

2-HPAA has shown promising antimicrobial effects against various pathogens. Studies have tested its efficacy against bacteria such as Escherichia coli, Klebsiella aerogenes, Pseudomonas fluorescens, and Bacillus subtilis, as well as fungi like Candida albicans. The results indicated that 2-HPAA possesses both antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Table 2: Antimicrobial Activity of 2-HPAA

| Microorganism | Activity Level |

|---|---|

| E. coli | Moderate |

| K. aerogenes | Strong |

| P. fluorescens | Moderate |

| B. subtilis | Strong |

| C. albicans | Moderate |

Metabolic Implications

Elevated levels of 2-HPAA are often associated with metabolic disorders, particularly insulin resistance and type 2 diabetes mellitus (T2D). It serves as a biomarker indicating impaired glucose metabolism and has been linked to conditions characterized by metabolic dysregulation such as obesity and non-alcoholic fatty liver disease (NAFLD) .

Case Study: Type 2 Diabetes Mellitus

In a clinical study involving patients with T2D, elevated levels of 2-HPAA were correlated with increased oxidative stress markers and insulin resistance. This suggests that monitoring 2-HPAA levels could provide valuable insights into the metabolic status of individuals with T2D, aiding in early detection and management strategies .

The biological activity of 2-HPAA can be attributed to several mechanisms:

- Antioxidant Mechanism : By donating electrons or hydrogen atoms to free radicals, 2-HPAA reduces oxidative stress.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes or interferes with metabolic pathways essential for microbial growth.

- Metabolic Regulation : As a metabolite derived from phenylalanine, it reflects the body’s metabolic state and may influence lipid and carbohydrate metabolism.

Propiedades

IUPAC Name |

2-(2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVYRRGZDBSHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060633 | |

| Record name | 2-Hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2-Hydroxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ortho-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

44 mg/mL | |

| Record name | ortho-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000555 [mmHg] | |

| Record name | 2-Hydroxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

614-75-5 | |

| Record name | (2-Hydroxyphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-hydroxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK3R9Q59AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ortho-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 - 147 °C | |

| Record name | ortho-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Plants synthesize 2-hydroxyphenylacetic acid primarily through two pathways:

A: this compound serves as a precursor for other phenolic compounds in plants. It can be converted to 2,3-dihydroxyphenylacetic acid, which is further metabolized to 2-hydroxy-3-methoxyphenylacetic acid. There is also evidence suggesting its potential involvement in ring cleavage degradation pathways. []

A: Research indicates that this compound, along with its analogues like tyrosol and 4-hydroxyphenylacetic acid, can inhibit melanogenesis. This process, responsible for skin pigmentation, is regulated by the enzyme tyrosinase. These compounds reduce melanin content and inhibit tyrosinase activity and expression. []

A: The ability of this compound and its analogues to inhibit melanin production suggests their potential as hypopigmenting agents for cosmetic and dermatological applications. []

A: Research suggests that this compound, produced by the endophyte Bacillus halotolerans Cal.l.30, displays antimicrobial activity. [] This endophyte also produces other beneficial metabolites like fengycin, surfactin, and mojavensin A, which contribute to its biocontrol potential. []

A: Benzofuran-2(3H)-one, also known as coumaran-2-one, can be synthesized via the intramolecular cyclization of this compound. This reaction is facilitated by a catalytic amount of toluene-p-sulfonic acid. []

A: 3-(α-methoxy)methylene-benzofuran-2(3H)-one is a key intermediate in the multi-step synthesis of azoxystrobin from this compound. The synthesis involves reactions like esterification, methoxymethlenation, ester exchange, and Ullmann condensation. []

A: EDDHA (ethylenediamine-N,N'-bis(this compound)), a common iron chelating agent, undergoes photodegradation when exposed to sunlight. The degree of degradation is influenced by the concentration of the solution and the duration of exposure. []

ANone: Various analytical techniques have been used, including:

- NMR spectroscopy: To determine the structure and characterize this compound and benzofuran-2(3H)-one. [, ]

- Mass spectrometry: To identify and quantify metabolites of 2,3-benzofuran, including this compound. []

- High-performance liquid chromatography (HPLC): Coupled with NMR and mass spectrometry for separation and identification of metabolites. []

- Gas chromatography-mass spectrometry (GC-MS): To analyze urinary organic acids. []

- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): To explore the serum metabolomics profile and identify differential metabolites. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.